molecular formula C22H29ClN3O9P B1142401 Chloro Sofosbuvir

Chloro Sofosbuvir

Cat. No.: B1142401
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir has been a groundbreaking antiviral agent due to its high efficacy and low side effect profile. This compound retains the core structure of Sofosbuvir but includes a chlorine atom, which may alter its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Target of Action

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .

Biochemical Pathways

Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.

Result of Action

The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro Sofosbuvir involves multiple steps, starting from the nucleoside core. The process typically includes:

    Fluorination: Introduction of a fluorine atom at a specific position on the nucleoside core.

    Chlorination: Incorporation of a chlorine atom, which is a key differentiator from Sofosbuvir.

    Phosphoramidation: Addition of a phosphoramidate group to enhance the compound’s stability and bioavailability.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.

    Catalysis: Use of catalysts to speed up reactions and improve yield.

    Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro Sofosbuvir undergoes various chemical reactions, including:

    Oxidation: Conversion of the nucleoside core to its oxidized form.

    Reduction: Reduction of specific functional groups to enhance stability.

    Substitution: Chlorination and fluorination are examples of substitution reactions that modify the nucleoside core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield this compound.

Scientific Research Applications

Chloro Sofosbuvir has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.

    Biology: Investigated for its antiviral properties against various strains of HCV.

    Medicine: Potential use in developing new antiviral therapies with improved efficacy and reduced side effects.

    Industry: Employed in the large-scale production of antiviral drugs.

Comparison with Similar Compounds

Similar Compounds

    Sofosbuvir: The parent compound, widely used in HCV treatment.

    Velpatasvir: Another antiviral agent used in combination with Sofosbuvir.

    Ledipasvir: Often combined with Sofosbuvir for enhanced antiviral activity.

Uniqueness

Chloro Sofosbuvir is unique due to the presence of a chlorine atom, which may enhance its pharmacokinetic properties and potentially improve its efficacy against resistant strains of HCV.

Properties

IUPAC Name

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.